molecular formula C10H11Cl2NO2 B12454462 Methyl 3-amino-3-(2,4-dichlorophenyl)propanoate

Methyl 3-amino-3-(2,4-dichlorophenyl)propanoate

Cat. No.: B12454462
M. Wt: 248.10 g/mol
InChI Key: GRGBTOZDPJFRCV-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(2,4-dichlorophenyl)propanoate is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of propanoic acid and features a dichlorophenyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(2,4-dichlorophenyl)propanoate typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently esterified with methanol to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction efficiency and minimize by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed:

Scientific Research Applications

Methyl 3-amino-3-(2,4-dichlorophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(2,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Methyl 2-amino-3-(2,4-dichlorophenyl)propanoate
  • 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol

Comparison: Methyl 3-amino-3-(2,4-dichlorophenyl)propanoate is unique due to its specific structural features, such as the position of the amino and ester groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the ester group can influence its solubility and interaction with biological membranes, making it more suitable for certain applications .

Biological Activity

Methyl 3-amino-3-(2,4-dichlorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDescription
Chemical Formula C₁₁H₁₃Cl₂N₁O₂
Molecular Weight 248.10 g/mol
Functional Groups Amino group, propanoate ester
Solubility High solubility in various solvents

The presence of the dichlorophenyl moiety is crucial for its biological interactions, enhancing its affinity for specific molecular targets.

This compound exhibits its biological effects primarily through the modulation of neurotransmitter systems and interaction with various receptors. Preliminary studies suggest that it may act as an analgesic and anti-inflammatory agent. The compound's mechanism involves:

  • Inhibition of Enzymes : It may inhibit specific enzymes involved in inflammatory pathways, leading to reduced pain and inflammation.
  • Receptor Interaction : The compound can bind to receptors in the central nervous system, potentially influencing neurotransmitter release and activity.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit promising anticancer activities. For instance, a derivative demonstrated selective cytotoxicity against several cancer cell lines while sparing normal cells. Key findings include:

  • Cell Viability Assays : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). Results indicated significant growth inhibition with IC50 values ranging from 2.4 to 9.6 µg/mL depending on the cell line tested .
Cell LineIC50 (µg/mL)Reference
MCF-73.78
HCT-1169.6
A5492.4
HepG-221.3

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties. The dichlorophenyl group enhances the compound's ability to interact with inflammatory mediators, which may lead to decreased inflammation in various models.

Case Studies

  • Analgesic Activity Assessment : A study evaluated the analgesic effects of this compound in animal models. The results indicated significant pain relief comparable to standard analgesics, suggesting its potential as a therapeutic agent in pain management .
  • Neuroprotective Studies : Investigations into the neuroprotective effects revealed that the compound could mitigate neuronal damage in models of neurodegenerative diseases by modulating glutamate receptors and reducing oxidative stress .

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

methyl 3-amino-3-(2,4-dichlorophenyl)propanoate

InChI

InChI=1S/C10H11Cl2NO2/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9H,5,13H2,1H3

InChI Key

GRGBTOZDPJFRCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=C(C=C(C=C1)Cl)Cl)N

Origin of Product

United States

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